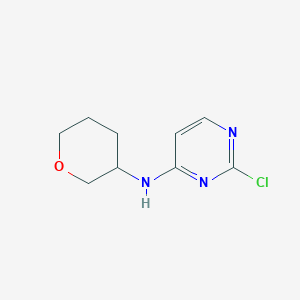

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEWBGPILUISCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence in nature, most notably as a core component of nucleobases in DNA and RNA, has made it a "privileged scaffold" in the design of novel therapeutics. This guide focuses on a specific, yet highly valuable derivative, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine , a molecule poised as a critical building block in the synthesis of next-generation targeted therapies, particularly kinase inhibitors.[2][3] This document will provide a comprehensive overview of its synthesis, chemical properties, and its strategic application in drug discovery, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1342391-78-9 | [4] |

| Molecular Formula | C₉H₁₂ClN₃O | [4] |

| Molecular Weight | 213.66 g/mol | [4] |

| SMILES | ClC1=NC=CC(NC2COCCC2)=N1 | [4] |

| Predicted LogP | 1.5 - 2.0 | Theoretical |

| Predicted pKa | 3.5 - 4.5 (pyrimidinyl nitrogen) | Theoretical |

Synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine: A Strategic Approach

The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is predicated on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The primary starting material for this synthesis is the commercially available 2,4-dichloropyrimidine.

The Challenge of Regioselectivity

A critical consideration in the reaction of 2,4-dichloropyrimidine with a nucleophile is regioselectivity. The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position.[5] However, the selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring.[1] For the synthesis of the target molecule, the desired outcome is the selective substitution at the C4 position.

Proposed Synthetic Protocol

This protocol outlines a robust and logical approach to the synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine, designed to favor the desired C4 substitution.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 2,4-Dichloropyrimidine is reacted with 3-aminooxane in the presence of a non-nucleophilic base.

-

Rationale: The 3-aminooxane acts as the nucleophile, attacking the electron-deficient pyrimidine ring. The use of a base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a non-nucleophilic base is important to prevent it from competing with the desired amine nucleophile.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is recommended to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

-

Temperature: The reaction is typically carried out at an elevated temperature, often between 80-120 °C, to provide sufficient energy to overcome the activation barrier of the reaction. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[6]

Detailed Experimental Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF (5-10 mL/mmol) is added 3-aminooxane (1.1 eq) and diisopropylethylamine (2.0 eq).

-

The reaction mixture is heated to 100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Caption: Synthetic workflow for 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Pyrimidine Protons: Two doublets are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions of the pyrimidine ring.

-

Oxane Protons: A series of multiplets are anticipated in the aliphatic region, corresponding to the protons of the oxane ring. The proton attached to the nitrogen-bearing carbon (C3) will likely appear as a multiplet deshielded relative to the other oxane protons.

-

Amine Proton: A broad singlet or doublet corresponding to the N-H proton, which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Pyrimidine Carbons: Signals corresponding to the four carbons of the pyrimidine ring are expected, with the carbon bearing the chlorine atom (C2) and the carbon attached to the amino group (C4) being significantly deshielded.

-

Oxane Carbons: Signals for the five carbons of the oxane ring will appear in the aliphatic region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (213.66 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is also expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives involve cleavage of the substituents from the ring and fragmentation of the pyrimidine ring itself.[9][10]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor discovery.[11][12] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][13]

The 2-chloropyrimidin-4-amine scaffold is a well-established pharmacophore that can be further functionalized at the C2 position through various cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl or heteroaryl substituents, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role as a key intermediate in kinase inhibitor synthesis.

The oxane moiety in 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is also of strategic importance. It can serve to improve the solubility and pharmacokinetic profile of the final drug candidate, a critical aspect of drug development.

Safety and Handling

As a chlorinated heterocyclic compound, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, related chloropyrimidine derivatives are known to be irritants and potentially harmful if ingested or inhaled.[14][15]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.

Conclusion

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established synthetic methodologies. The true value of this compound lies in its potential as a key intermediate for the development of novel kinase inhibitors and other targeted therapies. The combination of the reactive 2-chloro-pyrimidin-4-amine core with the solubility-enhancing oxane moiety makes it an attractive starting point for the design and synthesis of new drug candidates with improved pharmacological properties. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this valuable chemical entity in their drug discovery endeavors.

References

-

Molecules. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Accessed February 14, 2026. [Link]

-

Future Medicinal Chemistry. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Accessed February 14, 2026. [Link]

-

Molecular Diversity. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Accessed February 14, 2026. [Link]

-

Acta Crystallographica Section E. 2-Chloropyrimidin-4-amine. Accessed February 14, 2026. [Link]

-

Arabian Journal of Chemistry. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Accessed February 14, 2026. [Link]

-

Chemsrc. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0. Accessed February 14, 2026. [Link]

-

ResearchGate. 2-Chloropyrimidin-4-amine. Accessed February 14, 2026. [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Accessed February 14, 2026. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Accessed February 14, 2026.

-

ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Accessed February 14, 2026. [Link]

-

Organic Letters. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Accessed February 14, 2026. [Link]

-

ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Accessed February 14, 2026. [Link]

-

Proceedings. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Accessed February 14, 2026. [Link]

- Google Patents. US8334383B2 - Regioselective preparation of substituted pyrimidines. Accessed February 14, 2026.

-

PubChem. 2-Chloro-N-[4-({5-Fluoro-2-[(4-Hydroxyphenyl)amino]pyrimidin-4-Yl}amino)phenyl]benzamide. Accessed February 14, 2026. [Link]

- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Accessed February 14, 2026.

-

Molecules. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Accessed February 14, 2026. [Link]

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Accessed February 14, 2026.

-

ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. Accessed February 14, 2026. [Link]

-

Molecules. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Accessed February 14, 2026. [Link]

-

Journal of Chemical Sciences. Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Accessed February 14, 2026. [Link]

-

Bioorganic Chemistry. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Accessed February 14, 2026. [Link]

-

ResearchGate. Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Accessed February 14, 2026. [Link]

-

Molecules. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Accessed February 14, 2026. [Link]

-

European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Accessed February 14, 2026. [Link]

-

Journal of the American Society for Mass Spectrometry. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Accessed February 14, 2026. [Link]

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1342391-78-9|2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 5. studylib.net [studylib.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. arabjchem.org [arabjchem.org]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

molecular weight and formula of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

A Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9) represents a strategic "privileged structure." It combines the ubiquity of the pyrimidine pharmacophore—essential for ATP-competitive kinase inhibition—with the physicochemical advantages of the oxane (tetrahydropyran) ring. This guide details the molecular properties, synthetic architecture, and downstream utility of this scaffold, specifically addressing its role in modulating solubility and metabolic stability in drug candidates.

Physicochemical Profile

The molecule serves as a pivotal intermediate, balancing lipophilicity with polar surface area to enhance oral bioavailability.

| Property | Value | Technical Note |

| IUPAC Name | 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | Also known as 2-chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine |

| CAS Registry | 1342391-78-9 | |

| Molecular Formula | ||

| Molecular Weight | 213.66 g/mol | Monoisotopic Mass: 213.0669 |

| LogP (Calc) | ~1.72 | Optimal range for fragment-based drug discovery (FBDD) |

| TPSA | ~47 Ų | Indicates good membrane permeability potential |

| H-Bond Donors | 1 | Secondary amine (NH) |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens (2) + Ether oxygen (1) |

| Physical State | Solid | Typically off-white to pale yellow powder |

Structural Analysis & Rationale

The design of this scaffold is not arbitrary; it addresses specific failure modes in drug development:

-

The Pyrimidine Core: The 2,4-substitution pattern is a classic motif in kinase inhibitors (e.g., CDK4/6, JAK, and EGFR inhibitors). The nitrogen atoms at positions 1 and 3 often serve as hydrogen bond acceptors in the kinase hinge region.

-

The C2-Chlorine "Warhead": This position is intentionally left as a chloride to serve as a handle for downstream diversification (see Section 5). It is less reactive than the C4 position, allowing for sequential functionalization.

-

The Oxan-3-yl (Tetrahydropyran) Moiety:

-

Solubility: Unlike a phenyl or cyclohexyl group, the ether oxygen in the THP ring lowers LogP and acts as a weak hydrogen bond acceptor, improving aqueous solubility.

-

Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism (CYP450) compared to N-alkyl chains or electron-rich phenyl rings.

-

Synthetic Architecture

The synthesis relies on the controlled exploitation of the differential electrophilicity between the C2 and C4 positions of the pyrimidine ring.

4.1. The Regioselectivity Challenge

In 2,4-dichloropyrimidine , the C4 position is significantly more electrophilic than the C2 position.

-

C4 Position: Para-like to N1 and ortho-like to N3. The intermediate Meisenheimer complex is stabilized by resonance involving the N1 nitrogen.

-

C2 Position: Flanked by two nitrogens. While electron-deficient, steric hindrance and electronic repulsion from the lone pairs often make it kinetically slower to react under mild conditions.

Critical Control Point: Temperature must be maintained (typically 0°C to RT) to prevent double substitution or substitution at the C2 position.

4.2. Experimental Protocol (Self-Validating)

Reaction: 2,4-Dichloropyrimidine + 3-Aminotetrahydropyran

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Tetrahydro-2H-pyran-3-amine (hydrochloride salt or free base) (1.0 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloropyrimidine (10 mmol) in EtOH (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Reason: Low temperature maximizes regioselectivity for C4.

-

Addition: Add DIPEA (25 mmol) followed by the slow, dropwise addition of 3-aminotetrahydropyran (10 mmol) dissolved in EtOH (10 mL). Reason: Slow addition prevents localized high concentrations of amine, reducing by-product formation.

-

Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–6 hours.

-

Validation (TLC/LCMS): Monitor consumption of starting material.

-

Target Mass: [M+H]+ = 214.1.

-

By-product Check: Look for bis-substituted species ([M+H]+ ~ 278) or regioisomer.

-

-

Workup: Evaporate volatiles under reduced pressure. Resuspend residue in Ethyl Acetate and wash with water and brine.

-

Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). The C4-isomer is typically the major product (>90%).

Reactivity & Downstream Utility

Once synthesized, the molecule becomes a "linchpin" intermediate. The remaining C2-chlorine is primed for Nucleophilic Aromatic Substitution (

5.1. Workflow Diagram

The following diagram illustrates the synthesis and subsequent diversification pathways.

Figure 1: Synthetic workflow from raw materials to diversified drug candidates, highlighting the pivotal role of the C2-Cl handle.[1]

5.2. Mechanistic Applications[2]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at the C2 position yields bi-aryl systems common in CDK inhibitors.

-

Buchwald-Hartwig Amination: Reaction with anilines or aliphatic amines at C2 creates the "2-amino-4-amino-pyrimidine" motif, a privileged scaffold for Hinge Binding in ATP pockets.

References

-

PubChem. (2025).[3][4][5] 4-Aminotetrahydropyran (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Luo, C., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical identity, a robust synthesis protocol grounded in established chemical principles, its physicochemical properties, and its potential applications as a scaffold for targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Chemical Identity and Structural Elucidation

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a disubstituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This core is functionalized with a chlorine atom at the 2-position and an N-substituted amino group at the 4-position, where the nitrogen is attached to an oxane (tetrahydropyran) ring at the 3-position.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | - |

| CAS Number | 1342391-78-9 | [1] |

| Canonical SMILES | C1COCC(C1)NC2=NC=CC(=N2)Cl | Derived |

| InChI Key | (Will be generated from SMILES) | Derived |

| Molecular Formula | C₉H₁₂ClN₃O | Derived |

| Molecular Weight | 213.66 g/mol | Derived |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent reactivity of dihalopyrimidines, where the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2]

The rationale for this regioselectivity lies in the electron-withdrawing nature of the pyrimidine nitrogens, which activates the halogens towards displacement. The C4 and C6 positions are more activated than the C2 position for nucleophilic attack.[2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex dictates the reaction's feasibility and regioselectivity.

Experimental Protocol: Synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

This protocol is based on established methodologies for the synthesis of related 4-amino-2-chloropyrimidine derivatives.[3][4]

Materials:

-

2,4-dichloropyrimidine

-

3-aminooxane (tetrahydro-2H-pyran-3-amine)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Propanol or other suitable high-boiling point solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry microwave reaction vial or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous propanol (or another suitable solvent) to dissolve or suspend the starting material.

-

Addition of Amine: Add 3-aminooxane (1.0-1.2 eq) to the reaction mixture.

-

Base Addition: Add triethylamine or DIPEA (2.0-3.0 eq) to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The reaction can be performed under conventional heating (reflux) or microwave irradiation. Microwave heating often leads to significantly reduced reaction times and improved yields.[3]

-

Microwave: Heat the reaction mixture to 120-140 °C for 15-30 minutes.[3]

-

Conventional Heating: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, it can be filtered. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₉H₁₂ClN₃O | - |

| Molecular Weight | 213.66 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Analogy |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy |

| XLogP3 | ~1.5 - 2.5 | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The 2,4-disubstituted pyrimidine motif is particularly prevalent in the design of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Rationale as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's function. The 2,4-disubstituted aminopyrimidine core is an excellent mimic of the adenine core of ATP. The amino group at the 4-position and a nitrogen atom in the pyrimidine ring can form key hydrogen bond interactions with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.

Potential Therapeutic Targets

Derivatives of 2-chloro-N-(substituted)pyrimidin-4-amine have been investigated as inhibitors of various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7][9]

-

Src and Abl Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. The dual Src/Abl inhibitor Dasatinib, which contains a 2-aminopyrimidine core, is a successful example.[8]

-

Extracellular signal-regulated kinases (ERK1/2): These are key components of the MAPK/ERK pathway, which is frequently overactive in various cancers.[10]

The chlorine atom at the 2-position of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine serves as a versatile handle for further chemical modifications. It can be displaced by other nucleophiles in a subsequent SNAr reaction or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conceptual Kinase Inhibition Diagram

Caption: Conceptual diagram of competitive kinase inhibition.

Conclusion

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the proven utility of the 2,4-disubstituted pyrimidine scaffold in developing potent and selective kinase inhibitors, makes it an attractive starting point for the design of novel therapeutics. The presence of a modifiable chlorine at the C2 position and the oxane moiety, which can influence solubility and metabolic stability, further enhances its potential in the development of drug candidates with optimized pharmacological profiles.

References

-

Taylor & Francis Online. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

-

National Center for Biotechnology Information. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

-

PubChem. 2-Chloro-N-methylpyrimidin-4-amine. [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

-

ResearchGate. 2-Chloropyrimidin-4-amine. [Link]

-

PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

-

Academia.edu. An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

Sources

- 1. 1342391-78-9|2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]

- 5. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

Technical Guide: Oxan-3-yl vs. Oxan-4-yl Pyrimidine Derivatives in Medicinal Chemistry

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between oxan-3-yl (tetrahydro-2H-pyran-3-yl) and oxan-4-yl (tetrahydro-2H-pyran-4-yl) pyrimidine derivatives.[1]

Executive Summary

In kinase inhibitor design, the tetrahydropyran (THP, IUPAC: oxane) ring is a privileged non-aromatic scaffold used to modulate lipophilicity (LogP) and solubility without introducing hydrogen bond donors that might incur desolvation penalties.

The distinction between attaching the pyrimidine scaffold at the 3-position versus the 4-position of the oxane ring is not merely structural—it represents a bifurcation in drug design strategy:

-

Oxan-4-yl: The "Workhorse."[1] It is achiral, structurally symmetrical, and synthetically accessible, serving as a robust solubilizing group (e.g., Entrectinib ).

-

Oxan-3-yl: The "Precision Tool."[1] It introduces a chiral center, breaking symmetry to probe specific hydrophobic pockets or induce specific vector orientations, often at the cost of synthetic complexity.

Structural & Stereochemical Divergence

The fundamental difference lies in the symmetry elements of the tetrahydropyran ring.

Conformational Analysis

-

Oxan-4-yl (Achiral): The 4-position lies on the molecule's plane of symmetry (passing through O1 and C4).[1] Substitution here does not create a stereocenter (assuming the pyrimidine is the only substituent). The ring predominantly adopts a chair conformation with the bulky pyrimidine substituent in the equatorial position to minimize 1,3-diaxial interactions.

-

Oxan-3-yl (Chiral): The 3-position is adjacent to the ether oxygen but not on a symmetry plane.[1] Substitution here creates a chiral center (

carbon), resulting in (R) and (S) enantiomers. This introduces a critical decision point in SAR:-

The Gauche Effect: In 3-substituted oxanes, the substituent may experience electronic repulsion or attraction (dipole-dipole) relative to the ring oxygen's lone pairs, influencing the axial/equatorial equilibrium more complexly than simple sterics.

-

Visualization of Stereochemical Logic

Figure 1: Stereochemical divergence between 3- and 4-substituted oxane derivatives.

Synthetic Pathways & Accessibility[2]

The choice between 3-yl and 4-yl heavily impacts the chemical development timeline (CMC).[1]

Oxan-4-yl Synthesis (High Throughput)

The 4-isomer is favored in early discovery due to the commercial availability of tetrahydro-4H-pyran-4-one .[1]

-

Protocol (Reductive Amination):

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Pyrimidin-amine derivative (1.0 eq), Ti(OiPr)4 (1.5 eq) or AcOH.

-

Reductant: NaBH(OAc)3 (Sodium triacetoxyborohydride) is preferred over NaBH4 to prevent reduction of the ketone before imine formation.

-

Mechanism: Formation of the imine/iminium species followed by hydride delivery.

-

Outcome: Exclusively yields the secondary amine. No chiral separation required.

-

Oxan-3-yl Synthesis (High Complexity)

The 3-isomer precursors (e.g., dihydro-2H-pyran-3(4H)-one) are unstable and expensive.[1]

-

Protocol (Chiral Resolution Route):

-

Precursor Synthesis: Hydroboration-oxidation of 3,4-dihydro-2H-pyran to obtain the racemic 3-alcohol, followed by Swern oxidation to the ketone.[1]

-

Reductive Amination: Reaction with the pyrimidine amine yields a racemic mixture of the 3-yl derivative.

-

Resolution: Mandatory Chiral SFC (Supercritical Fluid Chromatography) using columns like Chiralpak AD-H or OD-H.[1]

-

Self-Validating Step: You must perform X-ray crystallography or circular dichroism (CD) to assign absolute configuration (R vs S) to the active peak.[1]

-

Synthetic Workflow Comparison

Figure 2: Comparative synthetic workflows showing the increased complexity of the 3-yl route.[1]

Physicochemical & ADME Profiling[3]

The position of the oxygen atom relative to the amine linker alters the electronic vector and metabolic susceptibility.

Data Summary Table

| Property | Oxan-4-yl Pyrimidine | Oxan-3-yl Pyrimidine |

| Chirality | Achiral | Chiral (Enantiomers) |

| Symmetry | ||

| LogP (Lipophilicity) | Lower (O is more exposed) | Slightly Higher (Steric shielding of O) |

| Metabolic Hotspot | C2 and C6 (Equivalent) | C2 and C6 (Distinct) |

| Solubility | High (Symmetrical polarity) | Moderate to High |

| Synthetic Cost | Low | High |

Metabolic Stability (The "Alpha-Oxidation" Rule)

Metabolism of cyclic ethers typically occurs at the carbon

-

4-yl: The positions

to the oxygen (C2 and C6) are chemically equivalent. If one is blocked, the other remains vulnerable. -

3-yl: The C2 position is a "hemiaminal ether" hotspot if the linker is at C3. The C2 position is flanked by the ether oxygen and the amine-bearing C3, making it electronically distinct from C6. This allows for more precise blocking strategies (e.g., adding a methyl group at C2 or C6 to stop metabolism).

Pharmacological Implications & Case Studies

Binding Vectors

-

4-yl (Linear Vector): The ether oxygen points directly away from the pyrimidine attachment. This is ideal for solvent-front interactions where the oxygen acts as a hydrogen bond acceptor to water or a backbone amide.[1]

-

3-yl (Angular Vector): The oxygen is offset by 60° (gauche) or 180° (anti) depending on the chair flip.[1] This allows the oxygen to probe side pockets or interact with specific residues (e.g., Lysine or Arginine) that a linear 4-yl group would miss.

Case Study: Entrectinib (Rozlytrek)

Entrectinib is a potent TRK/ROS1/ALK inhibitor.

-

Structure: It features a tetrahydropyran-4-yl amine attached to a benzamide core (linked to the indazole).[1]

-

Design Logic: The 4-yl group was chosen to improve CNS penetration and solubility without creating stereochemical complexity.[1] The 4-yl group sits in the solvent-exposed region of the ATP pocket, where specific chiral interactions were not required for potency, but solubility was paramount.

When to use Oxan-3-yl?

Use the 3-yl scaffold when:

-

Patent Busting: Moving from 4-yl to 3-yl creates a novel chemical entity (NCE) distinct from competitor patents.[1]

-

Selectivity: If the 4-yl analog hits an off-target (e.g., hERG) due to the specific projection of the oxygen, the 3-yl isomer can rotate the oxygen vector out of the pharmacophore of the off-target while maintaining binding to the primary target.

References

-

Entrectinib (Rozlytrek)

- Conformational Analysis of Tetrahydropyrans: Source: BenchChem. A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran.

-

Synthesis of 4-Aminotetrahydropyran

-

Source: ChemicalBook. 4-Aminotetrahydropyran Properties and Synthesis.[1]

-

-

Tetrahydropyrans in Drug Discovery (PharmaBlock Whitepaper)

-

Source: PharmaBlock.[2] Tetrahydropyrans in Drug Discovery: Bioisosteres and ADME Modulators.

-

Sources

Strategic Utilization of 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine in Medicinal Chemistry

Executive Summary

In the landscape of kinase inhibitor design, the aminopyrimidine scaffold remains a "privileged structure," serving as the hinge-binding motif in numerous FDA-approved therapeutics (e.g., Palbociclib, Ribociclib). This guide focuses on 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9), a high-value building block that combines the reactive versatility of the 2-chloropyrimidine core with the physicochemical advantages of the tetrahydropyran (THP) ring.

This whitepaper dissects the synthetic logic, regiochemical control, and pharmacophoric utility of this intermediate, providing researchers with a roadmap for its integration into lead optimization campaigns.

Structural Analysis & Pharmacophore Utility

The Tetrahydropyran (THP) Bioisostere

The incorporation of the oxan-3-yl (tetrahydropyran-3-yl) moiety is a deliberate medicinal chemistry tactic. It serves as a non-classical bioisostere for cyclohexane and piperidine rings, addressing specific "developability" issues:

-

Solubility & LogP Modulation: Unlike the lipophilic cyclohexane, the ether oxygen in the THP ring lowers cLogP (approx. 1.7 for the title compound) and acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a donor.

-

Metabolic Stability: The THP ring avoids the oxidative liability of the nitrogen lone pair found in piperidines (N-oxidation) and mitigates hERG channel inhibition risks often associated with basic amines.

-

Vector Geometry: The 3-substituted THP creates a distinct vector compared to the more common 4-substituted analogs, projecting the pyrimidine core into a unique spatial volume within the ATP-binding pocket.

The Pyrimidine "Warhead"

The 2-chloro substituent is the functional pivot point. In 2,4-disubstituted pyrimidines, the C2 position is significantly less electrophilic than C4. Once the C4 amine is installed (as in the title compound), the C2-chlorine becomes a latent handle, stable enough to survive workup but reactive enough for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or forcing SNAr conditions.

Synthetic Route & Regiocontrol[1][2]

The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine hinges on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine.[1]

The Regioselectivity Challenge

Rule: Nucleophilic attack on 2,4-dichloropyrimidine favors the C4 position.[1] Mechanism: The intermediate Meisenheimer complex formed at C4 is stabilized by the para-nitrogen (N1) and the ortho-nitrogen (N3). However, steric bulk in the nucleophile or solvent effects can erode this selectivity, leading to inseparable mixtures of C2 and C4 isomers.

Visualization: Reaction Pathway

The following diagram illustrates the critical regiochemical bifurcation and the optimal path to the target.

Figure 1: Regioselective pathways in the SNAr reaction of 2,4-dichloropyrimidine. C4 attack is kinetically favored.

Experimental Protocols

Protocol A: Regioselective Synthesis of Title Compound

Objective: Maximize C4 selectivity and isolate pure 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Tetrahydro-2H-pyran-3-amine (HCl salt or free base) (1.05 equiv)

-

N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

-

Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Note: Temperature control is critical to suppress C2 substitution and bis-substitution.

-

Addition: Add DIEA followed by the dropwise addition of tetrahydro-2H-pyran-3-amine (dissolved in minimal IPA).

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by LCMS (Target m/z ~214 [M+H]+).

-

Workup: Remove volatiles under reduced pressure. Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

-

Purification: The crude material often contains traces of the C2 isomer. Purify via Flash Column Chromatography (SiO2) using a gradient of 0-50% EtOAc in Hexanes. The C4 isomer typically elutes after the bis-substituted byproduct but before the C2 isomer (polarity dependent).

Protocol B: Chiral Resolution (Critical for Drug Development)

The oxan-3-yl group introduces a chiral center. For clinical candidates, the racemate must be resolved.

-

Technique: Supercritical Fluid Chromatography (SFC).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: CO2 / Methanol (with 0.1% DEA).

-

Validation: Verify enantiomeric excess (%ee) > 98% before proceeding to downstream coupling.

Downstream Reactivity & Applications[1]

Once synthesized, the title compound acts as a "hub" for divergent synthesis. The C2-chlorine is primed for cross-coupling.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility of the title building block.

Data Summary: Physicochemical Profile

The following table highlights why this building block is preferred over carbocyclic analogs.

| Property | Oxan-3-yl (Title) | Cyclohexyl Analog | Piperidin-3-yl Analog |

| Formula | C9H12ClN3O | C10H14ClN3 | C9H13ClN4 |

| MW | 213.66 | 211.69 | 212.68 |

| cLogP | ~1.72 | ~2.95 | ~0.8 (pH dep.) |

| H-Bond Donors | 1 | 1 | 2 |

| H-Bond Acceptors | 4 | 3 | 4 |

| pKa | Neutral Ether | Neutral Alkyl | Basic (~9-10) |

| Risk Profile | Low | Solubility Issues | hERG / Permeability |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56605054, 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine. Retrieved from .

-

WuXi AppTec (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1] Retrieved from .

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for THP bioisosterism).

-

ChemScene. Product Analysis: 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)-4-pyrimidinamine (CAS 1342391-78-9).[2] Retrieved from .

Sources

Strategic Integration of the Oxan-3-yl Moiety in Kinase Inhibitor Design: Synthesis, Stereocontrol, and SAR

Topic: Strategic Integration of the Oxan-3-yl Moiety in Kinase Inhibitor Design Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Chiral Ether" Advantage

In the optimization of kinase inhibitors, the oxan-3-yl (tetrahydro-2H-pyran-3-yl) moiety has emerged as a high-value bioisostere for cyclohexyl and piperidinyl rings. Unlike its symmetric isomer (oxan-4-yl), the oxan-3-yl group introduces a stereocenter, offering a vector for "chiral switching" to maximize selectivity within the ATP-binding pocket.

This guide details the physicochemical rationale for deploying the oxan-3-yl group, specifically its ability to lower lipophilicity (LogD) while maintaining hydrophobic bulk, and provides a validated protocol for the synthesis of the critical intermediate: chiral 3-aminotetrahydropyran .

Medicinal Chemistry Rationale: Why Oxan-3-yl?

The incorporation of an oxan-3-yl moiety is rarely accidental; it is a strategic maneuver to address specific ADME-Tox liabilities associated with carbocycles or basic amines.

The Ether Oxygen Effect (EOE)

Replacing a methylene (-CH₂-) unit in a cyclohexane ring with an ether oxygen (-O-) at the 3-position alters the electronic landscape without significantly changing the steric envelope.

-

Lipophilicity Modulation: The ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the cyclohexyl analog. This is critical for keeping kinase inhibitors within the "Rule of 5" space, improving solubility and reducing non-specific protein binding.

-

Metabolic Blocking: The oxygen atom prevents oxidative metabolism (hydroxylation) that typically occurs at the C3/C4 positions of cyclohexyl rings.

-

H-Bonding Vector: The ether oxygen acts as a weak hydrogen bond acceptor. In specific kinase pockets (e.g., the solvent-front region of JAK or ALK), this oxygen can engage water networks or backbone amides that carbocycles miss.

Comparative Physicochemical Profile

| Property | Cyclohexyl | Oxan-4-yl (Symmetric) | Oxan-3-yl (Chiral) |

| Electronic Character | Lipophilic | Polar (Ether) | Polar (Ether) |

| Stereochemistry | Achiral / Meso | Achiral | Chiral (R/S) |

| Vector Orientation | Linear/Planar | Linear | Off-axis / Kinked |

| Metabolic Risk | High (Oxidation) | Low | Low |

| hERG Liability | Neutral | Low | Low |

Structural Logic (Graphviz Diagram)

The following decision tree illustrates the logical flow for selecting the oxan-3-yl moiety during Lead Optimization.

Figure 1: SAR Decision Tree for integrating the oxan-3-yl moiety to solve solubility and vector orientation issues.

Synthetic Strategy: Accessing the Chiral Intermediate

The primary challenge in using the oxan-3-yl moiety is the stereoselective synthesis of 3-aminotetrahydropyran , the standard "connector" used to attach this group to the kinase hinge-binding scaffold (usually via amide, urea, or SNAr coupling).

While racemic synthesis followed by chiral HPLC is common in early discovery, scalable routes require Asymmetric Reductive Amination (ARA) or Classical Resolution .

Retrosynthetic Analysis

The most robust route proceeds from dihydro-2H-pyran-3(4H)-one (or simply tetrahydropyran-3-one).

-

Precursor: Tetrahydropyran-3-one (commercially available or synthesized from dihydropyran).

-

Transformation: Reductive amination.

-

Stereocontrol: Kinetic resolution or chiral catalysis.

Experimental Protocol: Synthesis of (S)-3-Aminotetrahydropyran (Tartrate Resolution)

This protocol describes a self-validating system using classical resolution, which is highly reproducible and cost-effective for generating gram-scale quantities of the enantiopure intermediate.

Reagents Required:

-

Tetrahydro-4H-pyran-3-one[1]

-

Benzylamine

-

Sodium Triacetoxyborohydride (STAB)

-

L-(+)-Tartaric acid

-

Dichloromethane (DCM), Methanol (MeOH), Isopropanol (IPA)

Step-by-Step Methodology:

-

Reductive Amination (Formation of Racemic Benzylamine):

-

Dissolve tetrahydro-4H-pyran-3-one (10.0 g, 100 mmol) in DCM (100 mL).

-

Add benzylamine (10.7 g, 100 mmol) and stir for 30 min at room temperature to form the imine.

-

Cool to 0°C. Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 20 min. Caution: Exothermic.

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Add sat. NaHCO₃ (100 mL). Separate phases. Extract aqueous layer with DCM (2x).

-

Workup: Dry organics over Na₂SO₄, filter, and concentrate to yield rac-N-benzyl-tetrahydropyran-3-amine.

-

-

Chiral Resolution:

-

Dissolve the racemic amine (crude oil) in hot MeOH (50 mL).

-

In a separate flask, dissolve L-(+)-Tartaric acid (15.0 g, 100 mmol) in hot MeOH (50 mL).

-

Mix the solutions while hot. Allow to cool slowly to RT, then refrigerate at 4°C for 24 hours.

-

Validation: Filter the resulting crystals. Recrystallize from MeOH/IPA (1:1) until constant melting point and optical rotation are achieved.

-

Note: This typically yields the (S)-amine tartrate salt (verify absolute config via X-ray or comparison to literature [1]).

-

-

Hydrogenolysis (Deprotection):

-

Dissolve the chiral salt in water, basify with 1M NaOH, and extract the free amine into EtOAc.

-

Dissolve the free amine in MeOH, add Pd/C (10 wt%), and stir under H₂ atmosphere (balloon) for 4 hours.

-

Filter through Celite and concentrate.

-

Yield: Chiral 3-aminotetrahydropyran (Oil).

-

Synthetic Workflow Diagram

Figure 2: Synthetic route for the isolation of the chiral (S)-3-aminotetrahydropyran intermediate.

Application in Kinase Inhibitor Scaffolds

Once the chiral amine is in hand, it is typically coupled to the core scaffold. The oxan-3-yl group is particularly effective when attached to:

-

Pyrazolo[1,5-a]pyrimidines (e.g., TRK/JAK inhibitors).

-

Aminopyridines (e.g., AXL/MER inhibitors).

Structural Binding Mode

In many kinase structures (e.g., JAK1), the oxan-3-yl group projects into the solvent-exposed region. The ether oxygen can form a water-mediated bridge to residues like Arg or Lys at the rim of the pocket.

Critical Consideration: The (R) and (S) enantiomers will project the ether oxygen in significantly different vectors (approx. 109° difference in bond vector).

-

Protocol: Always synthesize parallel tracks of (R) and (S) analogs.

-

Data Interpretation: If one enantiomer is >50x more potent, it suggests a specific H-bond or steric clash. If both are equipotent, the group is likely floating freely in bulk solvent.

References

-

Huffman, M. A., et al. (2005). "Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition." Journal of Organic Chemistry, 70(11), 4409-4413.[2] Link

-

Ghosh, A. K., et al. (2008). "Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance."[3] Accounts of Chemical Research, 41(1), 78-86. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

PharmaBlock Whitepaper. (2020). "Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane." Link

-

Verho, O., et al. (2025). "Enantioselective Synthesis of Chiral Amine Fragments in Tyrosine Kinase Inhibitors." Organic Process Research & Development. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine in DMSO

This guide details the solubility profile, handling protocols, and stability considerations for 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9) in Dimethyl Sulfoxide (DMSO).[1]

Executive Summary

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a heterobifunctional intermediate widely used in the synthesis of kinase inhibitors (e.g., JAK, CDK pathways).[1] Its structure features a reactive 2-chloropyrimidine core (electrophile) and a tetrahydropyran (oxan) ring (lipophilic/polar modulator).

While this compound exhibits high solubility in DMSO (typically >50 mM), its 2-chloro moiety presents a stability risk if handled improperly. This guide provides the standard operating procedures (SOPs) for preparation, storage, and aqueous dilution to ensure experimental reproducibility.

Physicochemical Profile

| Property | Value | Relevance to Solubility |

| CAS Number | 1342391-78-9 | Identity verification |

| Molecular Weight | 213.66 g/mol | Calculation of Molarity |

| Formula | C₉H₁₂ClN₃O | Small molecule fragment |

| cLogP | ~1.72 | Moderately lipophilic; good membrane permeability |

| H-Bond Donors | 1 (NH) | Solvation by DMSO (H-bond acceptor) |

| H-Bond Acceptors | 4 (N, O) | Interaction with aqueous buffers |

| Predicted DMSO Solubility | > 100 mM | Excellent for high-concentration stocks |

Solubility Properties in DMSO

Theoretical Basis

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (

-

Mechanism: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the secondary amine (-NH-) of the ligand.[1] The non-polar methyl groups of DMSO solvate the lipophilic chloropyrimidine core.[1]

-

Saturation Limit: While experimental saturation points vary by batch purity, this molecular weight (213.66 Da) typically allows for concentrations up to 200–500 mM in pure DMSO at 25°C.

Stability Warning (Critical)

The 2-chloro substituent is a leaving group.[1] While stable in pure DMSO at room temperature (20–25°C), it is susceptible to:

-

Nucleophilic Aromatic Substitution (S_NAr): If the DMSO contains water (wet DMSO) or nucleophilic impurities (amines, thiols), the chloride can be displaced over time, especially upon heating.

-

Hydrolysis: Upon dilution into aqueous buffers, the 2-Cl position can slowly hydrolyze to the 2-hydroxy derivative if pH is basic (> pH 8.[1]0) or temperature is elevated.[1][2]

Expert Insight: Never heat this compound above 40°C in DMSO to accelerate dissolution.[1] The risk of side-reactions outweighs the speed benefit.[1] Use sonication instead.[1]

Experimental Protocols

Stock Solution Preparation (Standard: 100 mM)

This protocol yields 1 mL of a 100 mM stock solution.[1]

Reagents:

-

Compound: 21.37 mg (approx)

-

Solvent: Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.1%)

Workflow:

-

Weighing: Accurately weigh 21.4 mg of the solid into a 1.5 mL amber glass vial (or polypropylene microtube).

-

Note: Amber glass is preferred to prevent potential photodegradation of the pyrimidine ring.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature (25°C) for 2–5 minutes.

-

Visual Check: Solution must be completely clear and colorless to pale yellow.[1]

-

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Aqueous Dilution (Avoiding "Crash-Out")

When transferring from DMSO stock to assay buffer, precipitation is the primary failure mode.

Serial Dilution Strategy:

-

Intermediate Dilution: Do not pipet 100 mM stock directly into aqueous buffer. First, dilute with neat DMSO to 100x the final assay concentration.[1]

-

Final Dilution: Spike the diluted DMSO solution into the buffer while vortexing rapidly.

-

Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on biological assays, unless the assay tolerates higher.

-

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization and troubleshooting precipitation events.

Caption: Logic flow for preparing and validating 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine stocks in DMSO.

Troubleshooting & FAQ

| Issue | Probable Cause | Corrective Action |

| Precipitation in Buffer | Rapid change in polarity; Concentration > Solubility Limit | Use an intermediate dilution step (see 3.2).[1] Add surfactant (e.g., 0.01% Tween-20) to buffer.[1] |

| Yellowing of Stock | Oxidation or degradation of amine/chloride | Check DMSO quality (must be anhydrous). Discard if older than 3 months at RT.[1] |

| Inconsistent IC50 | Compound degradation (Hydrolysis of Cl) | Ensure stock was stored at -20°C. Verify structure via LC-MS if stock is old.[1] |

| Freezing at RT | Pure DMSO freezes at 19°C | Thaw completely at 25°C before pipetting. DMSO supercools easily; tap vial to induce crystallization if needed.[1] |

References

-

PubChem. 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Usage Guide. Available at: [Link]

-

Journal of Medicinal Chemistry. Discovery of Pyrimidine-Based Inhibitors (General Reference for Scaffold Solubility). 2007.[1][3][4] Available at: [Link]

Sources

- 1. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

suppliers and price of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Technical Guide: Sourcing and Utilization of 2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine

CAS: 1342391-78-9 Formula: C9H12ClN3O M.W.: 213.66 g/mol

Part 1: Executive Summary & Market Analysis

2-Chloro-N-(oxan-3-yl)pyrimidin-4-amine is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) and other small molecule therapeutics. Its structure features a reactive 2-chloro handle for further diversification (via Suzuki coupling or secondary SNAr) and a tetrahydropyran (oxan-3-yl) moiety that improves solubility and metabolic stability compared to carbocyclic analogs.

Market Status: This compound is classified as a Tier 2 Building Block —it is not a bulk commodity like 2,4-dichloropyrimidine, but it is available from specialized catalog vendors. The primary cost driver is the tetrahydro-2H-pyran-3-amine starting material.

Pricing Estimates (Q1 2025):

| Scale | Estimated Price Range (USD) | Lead Time | Recommended Sourcing Strategy |

| Discovery (1–5 g) | $150 – $350 / g | 1–2 Weeks | Catalog Vendors (ChemScene, BLDpharm) |

| Scale-Up (10–100 g) | $80 – $150 / g | 3–5 Weeks | Custom Synthesis / CRO (Enamine, WuXi) |

| Process (>1 kg) | Inquiry Only (<$2,000 / kg) | 8–12 Weeks | Contract Manufacturing Orgs (CMOs) |

Part 2: Sourcing Landscape

Validated Suppliers

Note: "Stock" status fluctuates daily. Always verify Certificate of Analysis (CoA) availability before purchase.

-

ChemScene (USA/Global): High reliability for small-scale discovery batches (100mg – 5g).

-

BLDpharm (China/Global): Often holds the largest inventory of heterocyclic intermediates; competitive pricing for <100g.

-

Enamine (Ukraine/EU): Excellent for "Make-on-Demand" if out of stock; superior chemical purity guarantees.

-

WuXi AppTec (China): Recommended for >100g requirements where process optimization is needed to reduce impurity profiles.

Procurement Decision Matrix

Use this logic flow to select the correct supplier type based on your project phase.

Figure 1: Strategic sourcing decision tree based on quantity and project phase.

Part 3: Technical Profile & Synthesis

Synthesis Route & Cost Drivers

Understanding the synthesis allows you to negotiate pricing and troubleshoot impurity issues. The standard route involves a Regioselective SNAr reaction.

Reaction: 2,4-Dichloropyrimidine + Tetrahydro-2H-pyran-3-amine

Key Impurity: The C-2 isomer (2-amino-4-chloropyrimidine derivative) is the primary byproduct. High-quality suppliers should specify <2% of this isomer.

Figure 2: Synthesis pathway highlighting the origin of the critical C-2 isomer impurity.

Part 4: Quality Assurance (Self-Validating System)

To ensure scientific integrity, do not rely solely on the vendor's CoA. Implement this Self-Validating Protocol upon receipt of the material.

Identity Verification (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Mass: [M+H]+ = 214.06 (35Cl) and 216.06 (37Cl).

-

Validation Criterion: You MUST observe the characteristic Chlorine Isotope Pattern (approx. 3:1 ratio of peak heights at 214 and 216). If this ratio is absent, the chlorine atom has been lost (likely hydrolyzed to -OH) or the compound is incorrect.

Purity & Regioisomer Check (1H-NMR)

-

Solvent: DMSO-d6 or CDCl3.

-

Critical Signals:

-

Pyrimidine Protons: Look for two doublets (or broad singlets) in the aromatic region (approx.

6.5 ppm and 8.0 ppm). -

Oxan-3-yl Methine: A distinct multiplet around

3.8–4.2 ppm corresponding to the CH-NH connection.

-

-

Isomer Differentiation: The C-2 isomer (impurity) typically shows a shift in the pyrimidine proton signals. If you see a second set of minor aromatic doublets (<5% integration), this is the regioisomer.

Stability & Handling

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-2 chlorine is reactive and can hydrolyze over months if exposed to moisture.

-

Safety: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Handle in a fume hood.

References

-

Peng, Z., et al. (2006).[1] "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". Organic Letters, 8(3), 395-398. (Establishes regioselectivity rules for 2,4-dichloropyrimidine SNAr). Retrieved from [Link]

-

WuXi Biology. (2023). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". QM Magic Class, Chapter 29. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13758004 (Related Analog). Retrieved from [Link]

Sources

Methodological & Application

Technical Synthesis Guide: Regioselective Synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Abstract & Strategic Overview

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Palbociclib, Abemaciclib). The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS: 1342391-78-9) represents a critical scaffold generation step. This reaction involves the nucleophilic aromatic substitution (

The Core Challenge: Regioselectivity 2,4-Dichloropyrimidine possesses two electrophilic sites: C2 and C4.[1]

-

C4 Position: More reactive due to less steric hindrance and the ability to form a stable para-quinoid Meisenheimer intermediate.

-

C2 Position: Less reactive, flanked by two nitrogen atoms, forming a less stable ortho-quinoid intermediate.

While C4 substitution is kinetically favored, higher temperatures or uncontrolled addition can lead to C2-substitution byproducts or bis-substitution (2,4-diamino species). This protocol utilizes kinetic control (low temperature, controlled stoichiometry) to maximize the yield of the desired 4-isomer.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism (

Mechanistic Diagram (Graphviz)

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Amount (Example) |

| 2,4-Dichloropyrimidine | Electrophile | 1.0 | 148.98 | 1.49 g (10 mmol) |

| Oxan-3-amine | Nucleophile | 1.05 | 101.15 | 1.06 g (10.5 mmol) |

| DIPEA (Hünig's Base) | Acid Scavenger | 2.5 | 129.24 | 3.23 g (25 mmol) |

| THF (Anhydrous) | Solvent | - | - | 30 mL (0.3 M) |

Note: Oxan-3-amine is often supplied as a hydrochloride salt. If using the salt, increase DIPEA to 3.5 equivalents to ensure free base generation.

Step-by-Step Procedure

Step 1: Preparation of Electrophile Solution

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge 2,4-dichloropyrimidine (1.49 g, 10 mmol) into the flask.

-

Add anhydrous THF (20 mL) and stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature suppresses C2 attack.

Step 2: Controlled Addition of Nucleophile

-

In a separate vial, dissolve oxan-3-amine (1.06 g, 10.5 mmol) and DIPEA (3.23 g, 25 mmol) in THF (10 mL).

-

Transfer this solution to a pressure-equalizing addition funnel or a syringe.

-

Add the amine/base solution dropwise to the cold pyrimidine solution over 30 minutes .

-

Why? Keeping the amine concentration low relative to the pyrimidine minimizes bis-substitution.

-

Step 3: Reaction Progression

-

Allow the reaction to stir at 0°C for 2 hours .

-

Allow the mixture to slowly warm to Room Temperature (RT) and stir for an additional 2-4 hours.

-

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane) or LCMS.

-

Target: Mass [M+H]+ = 214.1 (Cl pattern visible).

-

Starting Material: 2,4-DCP (Rf ~0.8).

-

Product: Rf ~0.3-0.4.

-

Step 4: Workup

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Resuspend the residue in Ethyl Acetate (50 mL) .

-

Wash sequentially with:

-

Water (2 x 20 mL) – removes DIPEA salts.

-

Saturated Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous

. -

Filter and concentrate in vacuo to yield the crude off-white solid.

Purification Workflow (Graphviz)

Figure 2: Purification strategy to isolate the regioisomer.

Analytical Validation

To confirm the identity and regiochemistry of the product, analyze the Proton NMR carefully.

Expected Data (

-

Pyrimidine Protons:

-

C6-H:

ppm (doublet, -

C5-H:

ppm (doublet, -

Diagnostic: The coupling constant of ~5-6 Hz is characteristic of the H5-H6 vicinal relationship. If the product were the C2-isomer (2-amino-4-chloro), the protons would still be doublets, but the chemical shifts often differ slightly. The key is the NH signal and NOE (Nuclear Overhauser Effect) if ambiguity remains.

-

-

Amine NH:

ppm (broad doublet, exchangeable). -

Oxane Ring: Multiplets ranging from 1.5 ppm to 3.9 ppm corresponding to the ether protons and the methine CH attached to nitrogen.

LCMS:

-

ESI (+): m/z = 214.1 / 216.1 (3:1 ratio indicating Chlorine isotope pattern).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High C2-Isomer Formation | Reaction temperature too high or solvent too polar (stabilizing ortho-quinoid). | Repeat at -10°C to 0°C. Switch solvent to DCM or Toluene (non-polar solvents enhance C4 selectivity). |

| Bis-substitution (2,4-diamino) | Excess amine used or addition was too fast. | Strictly use 1.0-1.05 eq of amine. Add amine very slowly to excess pyrimidine. |

| Low Conversion | Nucleophile salt not neutralized. | Ensure DIPEA is fresh and used in excess (2.5 eq). |

| Oily Product | Residual solvent or impurities. | Triturate the oil with cold Diethyl Ether or Hexane to induce precipitation. |

References

-

Regioselectivity of 2,4-Dichloropyrimidine Substitutions

-

General Synthesis of Amino-Pyrimidines

- Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv

- Source: European Journal of Medicinal Chemistry / PMC (2020).

-

URL:[Link]

- , DMSO/Heat) – note that our protocol uses milder conditions (THF/0°C)

-

Target Molecule Identification

Sources

reaction mechanism of 3-aminotetrahydropyran with 2,4-dichloropyrimidine

Part 1: Abstract & Core Directive

Objective: This guide details the protocol for the mono-amination of 2,4-dichloropyrimidine with 3-aminotetrahydropyran . The primary challenge in this synthesis is regioselectivity . While the 2,4-dichloropyrimidine scaffold is highly reactive, it presents two electrophilic sites (C2 and C4).[1]

Core Directive: Achieving high yield of the desired C4-substituted isomer requires strict kinetic control. This protocol prioritizes low-temperature addition and stoichiometric precision to suppress the formation of the C2-isomer (minor) and the 2,4-bis-substituted byproduct (over-reaction).

Part 2: Mechanistic Insight & Regioselectivity

The Electrophilic Landscape

The 2,4-dichloropyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (

-

C4 Position (Major Site):

-

Electronic: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the N1 and N3 nitrogen atoms in a "para-quinoid" arrangement. This intermediate is generally lower in energy.

-

Steric: The C4 position is flanked by a proton (C5) and a nitrogen (N3), whereas the C2 position is flanked by two ring nitrogens, creating a slightly more sterically crowded environment for incoming nucleophiles.

-

-

C2 Position (Minor Site):

-

Attack at C2 generates an "ortho-quinoid" intermediate.[2] While still stabilized, the activation energy for C2 attack is typically higher than for C4 in unsubstituted pyrimidines.

-

Expert Insight: While literature suggests a natural preference for C4, temperature control is the critical discriminator . At elevated temperatures, the selectivity erodes, leading to significant C2 impurity and bis-substitution. This protocol uses a 0°C to Room Temperature ramp to lock in the kinetic C4 product.

Visualizing the Reaction Pathway

Figure 1: Reaction coordinate diagram illustrating the kinetic preference for C4 substitution (Green path) versus C2 substitution (Red path) and the risk of bis-substitution (Grey).

Part 3: Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| 2,4-Dichloropyrimidine | 148.98 | 1.0 | Electrophile |

| 3-Aminotetrahydropyran | 101.15 | 1.05 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.5 | Acid Scavenger |

| Ethanol (EtOH) | - | [0.2 M] | Solvent |

Solvent Selection Note: Ethanol (or Isopropanol) is preferred over DMF/THF for this specific transformation. The protic nature of the solvent can assist in stabilizing the leaving group transition state, and the product often precipitates or crystallizes upon cooling, simplifying workup.

Step-by-Step Procedure

1. Preparation of Electrophile Solution:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (concentration ~0.4 M).

-

Critical Step: Cool the solution to 0°C using an ice bath. Failure to cool will increase C2-isomer formation.

2. Preparation of Nucleophile Solution:

-

In a separate vial, mix 3-aminotetrahydropyran (1.05 eq) and Triethylamine (2.5 eq) in a minimal amount of Ethanol.

3. Controlled Addition:

-

Add the amine/base solution dropwise to the stirred pyrimidine solution at 0°C over 15–20 minutes.

-

Why? High local concentration of amine (if added all at once) promotes bis-substitution. Dropwise addition ensures the pyrimidine is always in excess during the mixing phase.

4. Reaction Progression:

-

Allow the reaction to stir at 0°C for 1 hour .

-

Remove the ice bath and allow to warm to Room Temperature (20–25°C) . Stir for an additional 2–4 hours.

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS.

-

Target: Disappearance of starting material (UV 254 nm).

-

Observation: Product usually runs more polar than the dichloro-SM but less polar than the bis-product.

-

5. Workup & Isolation:

-

Method A (Precipitation - Preferred):

-

Concentrate the reaction mixture to ~1/3 volume under reduced pressure.

-

Add ice-cold water (3x reaction volume) with vigorous stirring.

-

The product often precipitates as a white/off-white solid. Filter and wash with cold water/hexanes.

-

-

Method B (Extraction - If oil forms):

-

Remove volatiles in vacuo.

-

Partition residue between Ethyl Acetate and Water.

-

Wash Organic layer with Brine, dry over

, and concentrate.[4]

-

6. Purification:

-

If regioisomeric purity is <95% by HPLC, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). The C4-isomer typically elutes after the C2-isomer (if present) and before the bis-amine.

Part 4: Analytical Validation & Troubleshooting

Distinguishing Regioisomers (NMR)

The most reliable way to confirm C4-substitution without X-ray crystallography is 1H NMR .

| Feature | C4-Isomer (Target) | C2-Isomer (Impurity) |

| C5-Proton Signal | Doublet (~6.4 ppm) | Doublet (~6.6 - 6.8 ppm) |

| C6-Proton Signal | Doublet (~8.0 ppm) | Doublet (~8.1 - 8.3 ppm) |

| NOESY/HMBC | Strong correlation between Pyrimidine-H5 and Amine-NH/Alkyl protons. | Weak/No correlation between Pyrimidine-H5 and Amine protons (too far). |